molecular formula C13H14N2O5S B11828117 5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

Cat. No.: B11828117
M. Wt: 310.33 g/mol
InChI Key: PWTGZJYGWMFKRQ-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[310]hexane-1-carbaldehyde is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde typically involves a multi-step process. One common method includes the annulation of cyclopropenes with aminocyclopropanes, utilizing an organic or iridium photoredox catalyst under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of photochemistry and flow microreactor systems can potentially be scaled up for industrial applications, offering efficient and sustainable production routes .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is unique due to its specific functional groups and the presence of a nitrobenzenesulfonyl moiety. This makes it particularly useful in applications requiring high reactivity and specificity.

Properties

Molecular Formula

C13H14N2O5S

Molecular Weight

310.33 g/mol

IUPAC Name

5-methyl-3-(4-nitrophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

InChI

InChI=1S/C13H14N2O5S/c1-12-6-13(12,9-16)8-14(7-12)21(19,20)11-4-2-10(3-5-11)15(17)18/h2-5,9H,6-8H2,1H3

InChI Key

PWTGZJYGWMFKRQ-UHFFFAOYSA-N

Canonical SMILES

CC12CC1(CN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=O

Origin of Product

United States

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